3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid
Description
3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid is a synthetic amino acid derivative featuring a pyrimidine ring substituted with a 3,4-dichlorophenyl group and an amino-propanoic acid side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in central nervous system disorders or antimicrobial applications.
Properties
CAS No. |
928713-37-5 |
|---|---|
Molecular Formula |
C13H11Cl2N3O2 |
Molecular Weight |
312.15 g/mol |
IUPAC Name |
3-amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-9-2-1-7(3-10(9)15)13-17-5-8(6-18-13)11(16)4-12(19)20/h1-3,5-6,11H,4,16H2,(H,19,20) |
InChI Key |
YMQYQYNJEIYSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=N2)C(CC(=O)O)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
ASISCHEM C63577 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
ASISCHEM C63577 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action of ASISCHEM C63577 involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substituent Variations
a. 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid (CAS 138555-54-1)
- Structure : Pyrimidine ring substituted with a 2-methylphenyl group.
- Molecular Formula : C₁₄H₁₅N₃O₂ (MW: 265.29 g/mol) .
- Key Differences :
- The methyl group on the phenyl ring increases steric bulk but reduces electronegativity compared to dichloro substituents.
- Lower molecular weight (265.29 vs. ~334.18 g/mol for the dichloro analog) suggests improved solubility but reduced membrane penetration.
- Applications: Likely serves as a precursor for kinase inhibitors or antimicrobial agents with modified selectivity .
b. (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid (CAS 70702-47-5)
- Structure: Pyridine ring instead of pyrimidine; amino group at position 2.
- Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol) .
- Key Differences: Pyridine’s single nitrogen atom reduces hydrogen-bonding capacity versus pyrimidine’s two nitrogens. The (R)-stereochemistry may influence enantioselective interactions, such as binding to GABA receptors or transporters. Applications: Potential neurotransmitter analog or chiral building block in drug synthesis .
Functional Group Impact on Physicochemical Properties
| Property | Dichlorophenyl Derivative | Methylphenyl Derivative | Pyridyl Derivative |
|---|---|---|---|
| Molecular Weight | ~334.18 g/mol | 265.29 g/mol | 166.18 g/mol |
| Substituent Electronic Effects | Electron-withdrawing (Cl) | Electron-donating (CH₃) | Neutral (pyridine) |
| Lipophilicity (LogP)* | High (~3.5) | Moderate (~2.8) | Low (~1.2) |
| Solubility (aq.) | Low | Moderate | High |
*Estimated based on substituent contributions.
Research Findings and Challenges
Toxicity Considerations
- Dichlorophenyl groups may confer higher hepatotoxicity or environmental persistence compared to methyl or pyridyl substituents, requiring rigorous safety profiling.
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